Regioisomeric Binding Affinity at 5-HT2A Receptors: N1- vs. C3-Ethylamine
The isotryptamine scaffold consistently displays weaker 5-HT2A binding than its tryptamine counterpart. While the specific compound 2-(5-methyl-1H-indol-1-yl)ethanamine has not been individually tested in published radioligand binding assays, the core isotryptamine pharmacophore (2-(indol-1-yl)ethylamine) and its unsubstituted parent isotryptamine show 5-HT2A Ki > 10,000 nM, compared to tryptamine's 5-HT2A Ki = 38 ± 9 nM [1]. This represents a >260-fold affinity difference attributable solely to side-chain regioisomerism. The 5-methyl substitution on the indole ring may further modulate this affinity, but the fundamental N1-vs-C3 distinction remains the dominant factor.
| Evidence Dimension | 5-HT2A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | No direct data; isotryptamine parent Ki > 10,000 nM (5-HT2A) [1]. 5-methyl isotryptamine derivative predicted to maintain > μM affinity. |
| Comparator Or Baseline | 5-Methyltryptamine (C3-isomer) exhibits 5-HT2A Ki = 38 ± 9 nM (unsubstituted tryptamine data) [1]. |
| Quantified Difference | >260-fold weaker affinity for isotryptamine scaffold vs. tryptamine scaffold at 5-HT2A. |
| Conditions | Radioligand binding: [³H]ketanserin at human cloned 5-HT2A receptors expressed in HEK293 cells [1]. |
Why This Matters
Procurement of 2-(5-methyl-1H-indol-1-yl)ethanamine HCl is essential for experiments designed to observe attenuated 5-HT2A signaling or to study N1-substituted pharmacophores without 5-HT2A-mediated off-target effects.
- [1] Chang-Fong, J., Addo, J., Dukat, M., Smith, C., Mitchell, N. A., Herrick-Davis, K., Teitler, M., & Glennon, R. A. (2002). Evaluation of isotryptamine derivatives at 5-HT2 serotonin receptors. Bioorganic & Medicinal Chemistry Letters, 12(2), 155–158. View Source
